molecular formula C28H23N3O3S B2400586 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 922659-53-8

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide

カタログ番号: B2400586
CAS番号: 922659-53-8
分子量: 481.57
InChIキー: PCJAJZOAOKZCFI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide (ML293) is a selective positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor subtype 4 (M4). It was developed to address the need for brain-penetrant, selective M4 tools with improved pharmacokinetic (PK) properties compared to earlier M4 PAMs. ML293 exhibits an EC50 of 1.3 µM at the human M4 receptor and induces a 14.6-fold leftward shift in the acetylcholine (ACh) concentration-response curve, indicating robust potentiation of endogenous signaling . Its novel benzo[d]thiazol-2-yl scaffold differentiates it from prior M4 PAMs derived from thieno[2,3-b]pyridine carboxamides, which suffered from poor in vivo PK profiles .

特性

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O3S/c1-19-14-15-24(33-2)25-26(19)35-28(30-25)31(18-20-9-8-16-29-17-20)27(32)22-12-6-7-13-23(22)34-21-10-4-3-5-11-21/h3-17H,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJAJZOAOKZCFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

Mode of Action

This compound acts as a positive allosteric modulator of the M4 receptor. It binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand acetylcholine binds. This allosteric binding enhances the receptor’s response to acetylcholine, resulting in increased activation of the M4 receptor.

生物活性

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide, also known by its CAS number 922659-53-8, is a compound of interest due to its potential biological activities, particularly as a modulator of muscarinic receptors. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide is C27H23N3O2SC_{27}H_{23}N_{3}O_{2}S, with a molecular weight of 481.6 g/mol. The compound features a benzothiazole moiety and a phenoxy group, which are critical for its biological activity.

PropertyValue
Molecular Weight481.6 g/mol
Molecular FormulaC27H23N3O2SC_{27}H_{23}N_{3}O_{2}S
CAS Number922659-53-8

Muscarinic Receptor Modulation

Research indicates that this compound acts as a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. In particular, it has shown significant efficacy in enhancing acetylcholine signaling. The reported EC50 value for this compound at the human M4 receptor is approximately 1.3 µM, demonstrating its potency in modulating receptor activity .

Key Findings:

  • Potency: EC50 = 1.3 µM.
  • Efficacy: Exhibits a leftward shift in the agonist concentration-response curve by approximately 14.6-fold.
  • Selectivity: Demonstrates selectivity towards M4 over other muscarinic subtypes.

Structure-Activity Relationship (SAR)

The biological activity of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide has been influenced by various structural modifications. For example:

  • Modification of the Benzothiazole Moiety: Removal or alteration of substituents on the benzothiazole significantly affects activity; maintaining the 4-methoxy and 7-methyl groups is crucial for retaining potency .
  • Amide Variations: Substituting different amide groups has yielded compounds with varying degrees of activity, with certain modifications leading to inactive derivatives .

In Vivo Pharmacokinetics

In studies involving animal models, particularly rats, this compound exhibited favorable pharmacokinetic properties:

  • Low Clearance Rate: IV clearance was measured at approximately 11.5 mL/min/kg.
  • Brain Penetration: Following oral administration, concentrations in the brain reached around 10.3 µM, indicating good CNS penetration .

Comparative Analysis with Other Compounds

When compared to other M4 PAMs, N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide demonstrated superior in vivo pharmacokinetics and efficacy profiles, suggesting it may serve as a more effective therapeutic candidate for conditions influenced by muscarinic receptor signaling.

科学的研究の応用

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of derivatives related to N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide. For instance, thiazole derivatives have shown promising antibacterial effects against pathogens like Escherichia coli and Staphylococcus aureus . The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and leading to cell death.

Antifungal Activity

In addition to antibacterial properties, compounds with similar thiazole structures have been tested for antifungal activity against species such as Aspergillus niger and Aspergillus oryzae. These studies typically employ methods like the cup plate method at specified concentrations to evaluate effectiveness .

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cell lines to assess the safety and efficacy of this compound. For example, derivatives have been tested against human cell lines (e.g., HaCat, Balb/c 3T3) using MTT assays, revealing potential for anticancer applications .

Cancer Treatment

Given its cytotoxic effects on cancer cell lines, N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide may serve as a lead compound in developing new anticancer agents. Its ability to target specific cellular pathways involved in tumor growth is a promising area for further research.

Neurological Disorders

The pyridine component in the compound suggests potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier. Research into thiazole derivatives has indicated neuroprotective properties, making this compound a candidate for further exploration in neuropharmacology .

Case Studies and Research Findings

StudyFocusFindings
Prajapati et al. (2011)Antimicrobial ActivitySynthesized thiazole derivatives showed significant antibacterial activity against E. coli and S. aureus .
MDPI Study (2021)CytotoxicityEvaluated several thiazolo[4,5-b]pyridine derivatives; some displayed potent cytotoxic effects on cancer cell lines .
PMC Article (2020)Biological ActivityInvestigated substituted thiazoles; compounds exhibited high antibacterial activity against Gram-positive strains .

類似化合物との比較

Structural Comparison with Similar Compounds

Key Structural Features of ML293
  • Core scaffold : Benzo[d]thiazol-2-yl group with 4-methoxy and 7-methyl substituents.
  • Amide linkage: Connects to a pyridin-3-ylmethyl group and a 2-phenoxybenzamide moiety.
  • Critical substituents : The 4-methoxy and 7-methyl groups are essential for potency; deletion of the 7-methyl group reduces activity (e.g., compound 56, EC50 = 2.8 µM) .
Comparison to Earlier M4 PAMs
Compound Core Scaffold Key Substituents EC50 (M4) Fold Shift (ACh) Selectivity (M1-M5) PK Properties
ML293 Benzo[d]thiazol-2-yl 4-methoxy, 7-methyl 1.3 µM 14.6 >30 µM at M1,2,3,5 Low IV clearance (11.6 mL/min/kg), B:P = 0.85, [Brain] = ~10 µM
ML108 Thieno[2,3-b]pyridine-2-carboxamide 3-amino, 4,6-disubstituted >10 µM* ND Moderate High clearance, poor brain penetration
ML173 Thieno[2,3-b]pyridine-2-carboxamide Varied substituents ND ND ND Poor in vivo stability
ML253 Thieno[2,3-b]pyridine-2-carboxamide ND ND ND ND Limited brain exposure

*Data for ML108, ML173, and ML253 are inferred from general descriptions of their limitations in the literature. ND = Not determined.

Key Structural Insights :

  • ML293’s benzo[d]thiazol-2-yl scaffold avoids the metabolic instability associated with thieno[2,3-b]pyridine cores .
  • Substitutions on the benzothiazole ring (e.g., 4-methoxy, 7-methyl) are critical; removal or replacement (e.g., thiazolo[5,4-b]pyridine) abolishes activity .

Pharmacological Activity and Selectivity

Potency and Efficacy
  • M4 Potency : EC50 = 1.3 µM, superior to structurally simplified analogs (e.g., compound 56, EC50 = 2.8 µM) .
  • Fold Shift: 14.6-fold leftward shift of the ACh curve, indicating strong potentiation of endogenous signaling .
Selectivity Profile
  • Muscarinic Subtypes: No activity at M1, M2, M3, or M5 receptors at concentrations up to 30 µM .
  • Off-Targets: No reported activity at non-muscarinic GPCRs or ion channels .
Comparison to Structural Analogs
  • Iranian Journal Compounds (e.g., 4h, 4i): Feature similar benzamide-thiazole scaffolds but lack M4 data. Modifications (e.g., morpholinomethyl, isonicotinamide) may reduce M4 affinity due to steric or electronic effects .
  • Inactive Derivatives : Urea or sulfonamide replacements (e.g., compound 29) result in complete loss of activity .

Pharmacokinetic Profile

In Vitro PK Data
Parameter Human Rat
CLINT (mL/min/kg) 14.9 (moderate) 48.5 (moderate)
Plasma Protein Binding 1.0% unbound (high) 3.2% unbound (better)
Brain Penetration 0.9% unbound (BHB) B:P = 0.85, [Brain] = ~10 µM
In Vivo Performance
  • Clearance : Low IV clearance in rats (11.6 mL/min/kg), contrasting with earlier M4 PAMs .
  • Brain Exposure : Sustained brain concentrations (~10 µM) at 1 h post-dose (10 mg/kg PO) .

Q & A

Basic: What are the key synthetic routes for synthesizing this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions starting with the formation of the benzo[d]thiazol core, followed by sequential introduction of substituents (e.g., methoxy, phenoxy, pyridinylmethyl groups). Key steps include cyclization for the thiazole ring and coupling reactions for the benzamide moiety. Reaction conditions such as temperature (e.g., ice baths for acylations), solvent choice (dry pyridine for amide bond formation), and catalysts (e.g., Pd for cross-couplings) critically impact yield and purity. Continuous flow reactors may enhance efficiency in large-scale synthesis by improving mixing and heat transfer .

Basic: Which analytical techniques are most effective for characterizing this compound and its intermediates?

Characterization relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent integration and coupling patterns (e.g., δ 7.2–8.5 ppm for aromatic protons).
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., m/z 451.5 for [M+H]+^+).
  • X-ray Crystallography : For resolving crystal packing and hydrogen-bonding networks (e.g., intermolecular N–H···N interactions in thiazole derivatives).
  • HPLC : To assess purity (>95% for biological assays).
    Data interpretation should cross-reference with synthetic intermediates to track functional group transformations .

Basic: How does structural modification (e.g., substituent variation) influence biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Thiazole Modifications : Electron-withdrawing groups (e.g., nitro) on the benzamide enhance antimicrobial activity by improving target binding.
  • Pyridine Substitutions : Methyl groups at the pyridinylmethyl position increase lipophilicity, enhancing blood-brain barrier penetration.
  • Phenoxy Group Adjustments : Bulky substituents reduce solubility but improve metabolic stability.
    Comparative assays using analogues (e.g., replacing methoxy with ethoxy) are critical for SAR refinement .

Advanced: How can computational methods optimize the synthesis and predict reaction outcomes?

The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict optimal reaction pathways. For example:

  • Reaction Path Search : Identifies low-energy intermediates for thiazole cyclization.
  • Condition Screening : Bayesian optimization narrows solvent/catalyst combinations (e.g., DMF vs. THF for amide coupling).
  • Retrosynthetic Analysis : AI-driven tools like ASKCOS propose alternative routes to bypass low-yield steps.
    Experimental validation via microfluidic platforms accelerates iterative design .

Advanced: How should researchers resolve contradictions in bioactivity data across studies?

Contradictions often arise from:

  • Purity Discrepancies : Impurities (e.g., unreacted starting materials) may skew results. Validate via HPLC and orthogonal assays (e.g., UV-Vis vs. fluorescence).
  • Assay Variability : Standardize protocols (e.g., fixed cell lines for cytotoxicity).
  • Solubility Issues : Use co-solvents (e.g., DMSO ≤0.1%) to prevent aggregation.
    Replicate experiments under controlled conditions and apply statistical tools (e.g., ANOVA) to isolate variables .

Advanced: How can in vitro-in vivo discrepancies in pharmacokinetic (PK) profiles be addressed?

Common pitfalls include:

  • Metabolic Instability : Use liver microsome assays to identify vulnerable sites (e.g., ester hydrolysis).
  • Poor Solubility : Formulate with cyclodextrins or nanoemulsions.
  • Protein Binding : Measure free fraction via equilibrium dialysis.
    Develop physiologically based PK (PBPK) models to simulate absorption/distribution and guide structural tweaks (e.g., adding PEG chains) .

Advanced: What strategies ensure compound stability under varying storage and experimental conditions?

  • Accelerated Stability Studies : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
  • Light Sensitivity : Store in amber vials if UV-Vis shows photo-degradation.
  • pH-Dependent Stability : Buffered solutions (pH 6–8) minimize hydrolysis of the benzamide bond.
    Crystallinity analysis (e.g., DSC) identifies stable polymorphs for long-term storage .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。